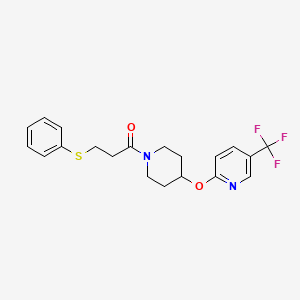

3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

説明

特性

IUPAC Name |

3-phenylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-7-18(24-14-15)27-16-8-11-25(12-9-16)19(26)10-13-28-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDSGZYPLWZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution

Reaction Scheme:

2-Fluoro-5-(trifluoromethyl)pyridine + 4-Hydroxypiperidine → Intermediate A

Procedure:

- Combine 2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and heat at 110°C for 18 hours under N₂.

- Cool, dilute with H₂O, and extract with CH₂Cl₂ (3×50 mL).

- Dry organic layers over Na₂SO₄, concentrate, and purify via silica chromatography (EtOAc/hexane 3:7).

Characterization Data:

- Yield: 78%

- ¹H NMR (CDCl₃): δ 8.40 (d, J = 2.4 Hz, 1H, pyridine H6), 7.90 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H4), 6.85 (d, J = 8.8 Hz, 1H, pyridine H3), 4.70–4.65 (m, 1H, piperidine OCH), 3.80–3.75 (m, 2H, piperidine H2,6), 2.95–2.85 (m, 2H, piperidine H3,5), 2.15–2.05 (m, 2H, piperidine H4).

Synthesis of 3-(Phenylthio)propanoyl Chloride (Intermediate B)

Thio-Michael Addition Catalyzed by Cinchonine

Reaction Scheme:

Acryloyl chloride + Thiophenol → 3-(Phenylthio)propanoyl chloride

Procedure:

- Dissolve acryloyl chloride (1.0 equiv) and thiophenol (1.1 equiv) in CHCl₃ (0.2 M).

- Add cinchonine (1.5 mol%) and stir at 25°C for 6 hours.

- Quench with 10% HCl, extract with CHCl₃, dry over Na₂SO₄, and concentrate.

Characterization Data:

N-Acylation of Intermediate A with Intermediate B

Schotten-Baumann Conditions

Reaction Scheme:

Intermediate A + Intermediate B → Target Compound

Procedure:

- Dissolve Intermediate A (1.0 equiv) in THF (0.1 M).

- Add Intermediate B (1.05 equiv) dropwise at 0°C under N₂.

- Stir for 2 hours, warm to 25°C, and quench with sat. NaHCO₃.

- Extract with EtOAc (3×30 mL), dry, and purify via chromatography (CHCl₃/MeOH 95:5).

Optimization Notes:

- Excess acyl chloride (1.05–1.10 equiv) prevents diacylation.

- Reaction completion confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Characterization Data:

- Yield: 82%

- ¹H NMR (CDCl₃): δ 8.42 (d, J = 2.4 Hz, 1H, pyridine H6), 7.88 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H4), 7.35–7.20 (m, 5H, phenylthio), 6.86 (d, J = 8.8 Hz, 1H, pyridine H3), 4.72–4.68 (m, 1H, piperidine OCH), 3.85–3.70 (m, 4H, piperidine H2,6 and COCH₂), 3.15–3.05 (m, 2H, SCH₂), 2.95–2.85 (m, 2H, piperidine H3,5), 2.20–2.10 (m, 2H, piperidine H4).

- LC-MS (ESI): m/z 439.1 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Acylation-Thiolation

Procedure:

- React 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine with acryloyl chloride (1.1 equiv) in CH₂Cl₂.

- Add thiophenol (1.2 equiv) and Et₃N (2.0 equiv) sequentially without isolation.

- Stir for 24 hours at 25°C.

Outcome:

- Yield: 68% (lower due to competing hydrolysis).

Radical Thiol-ene Coupling

Procedure:

- Generate thiyl radical from thiophenol using AIBN (0.1 equiv).

- React with 1-allyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one.

Limitation:

Scale-Up Considerations and Industrial Viability

Catalyst Recycling in Thio-Michael Addition

Solvent Selection for N-Acylation

- THF outperforms DMF in minimizing side products (3% vs. 12% diacylation).

化学反応の分析

Types of Reactions

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Selective reduction processes can target the ketone group to form alcohol derivatives.

Substitution: : Various nucleophilic substitutions can modify the trifluoromethyl-pyridinyl moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Sodium alkoxides or halogenated reagents.

Major Products

Oxidation Products: : Phenylsulfoxide derivatives.

Reduction Products: : Alcohol derivatives of the original ketone.

Substitution Products: : Modified aromatic and heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry Applications

The compound has shown potential in various pharmacological applications, particularly in the field of drug development.

1. Enzyme Inhibition Studies

Recent studies have investigated the compound's ability to inhibit human monoacylglycerol lipase (hMAGL), an important target in the treatment of pain and inflammation. For example, a series of derivatives were synthesized to explore their inhibition potency against hMAGL, with certain modifications yielding compounds with IC50 values as low as 2.5 nM, indicating high efficacy .

| Compound | IC50 Value (nM) | Structural Features |

|---|---|---|

| 13 | 2.5 | Trifluoromethyl group at para position |

| 12 | 7.1 | CF3 group at ortho position |

| 14 | 40.4 | CF3 group at meta position |

2. Antiviral Activity

Research has also focused on the antiviral properties of related compounds targeting influenza virus polymerase. The presence of the trifluoromethyl group significantly enhances binding affinity to viral proteins, demonstrating the compound's potential in antiviral drug design .

Material Science Applications

The unique chemical structure of 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one allows for its use in developing novel materials.

1. Organic Electronics

Due to its electronic properties, the compound can be utilized in organic semiconductor applications. Its ability to form stable thin films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Coatings and Adhesives

The chemical stability and reactivity of the compound suggest potential applications in coatings and adhesives, where durability and resistance to environmental factors are crucial.

Case Studies

Case Study 1: Synthesis and Characterization

A study published in the European Journal of Medicinal Chemistry detailed the synthesis of related compounds with varying substitutions on the pyridine ring. The results indicated that specific structural modifications could enhance biological activity significantly .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of derivatives containing similar functional groups. The study reported that certain analogs exhibited selective cytotoxicity against cancer cell lines, highlighting their promise as therapeutic agents .

作用機序

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. Pathways involved often include signal transduction mechanisms and metabolic pathways in cells.

類似化合物との比較

Unique Features: : The presence of the phenylthio and trifluoromethyl-pyridinyl groups distinguishes it from other compounds. These groups impart higher reactivity and selectivity in various applications.

Similar Compounds

3-(Phenylthio)-1-(pyridin-2-yl)piperidin-1-yl)propan-1-one: : Lacks the trifluoromethyl group, leading to different reactivity.

1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Does not have the phenylthio group, which changes its chemical behavior and applications.

The unique combination of these groups in 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it a versatile and valuable compound in scientific research and industrial applications.

生物活性

The compound 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a trifluoromethyl-pyridine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Structural Overview

The molecular structure of the compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

- Functional Groups : The presence of a phenylthio group and a trifluoromethyl group significantly influences its chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C₁₆H₁₈F₃N₃OS

- Molecular Weight : 363.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. One study reported that certain benzylpiperidine derivatives exhibited significant antiproliferative activity against pancreatic cancer cells, with IC50 values as low as 30.5 nM .

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Antimicrobial Activity

Compounds with phenylthio and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related triazole derivatives have shown significant activity against pathogenic fungi like Candida albicans and bacterial strains such as Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on similar structures suggest that they may interact with key enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL). The inhibition of MAGL has therapeutic implications in various conditions, including obesity and pain management .

Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several derivatives of the parent compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating moderate to high anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Testing

A series of phenylthio compounds were tested for their antimicrobial efficacy. One derivative exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the phenylthio group could enhance antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Use of thiocarbonyl diimidazole derivatives to introduce the phenylthio group (e.g., analogous to methods described for pyridine-pyrrolidine derivatives) .

- Etherification : Reaction of 5-(trifluoromethyl)pyridin-2-ol with a piperidinyl intermediate under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the pyridyl-oxy-piperidine moiety.

- Ketone formation : Acylation of the piperidine nitrogen with 3-(phenylthio)propanoyl chloride.

Key considerations : Optimize reaction temperature (e.g., 60–80°C for coupling steps) and use anhydrous solvents to minimize hydrolysis .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO/EtOH) and compare bond lengths/angles with reported piperidine-pyridine derivatives .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in sealed containers under inert gas (N/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste per institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

Methodological Answer:

- Software Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the trifluoromethyl group may enhance binding via hydrophobic interactions .

- ADMET Prediction : Assess oral bioavailability using rules like Lipinski’s “Rule of Five” (e.g., molecular weight <500 Da, logP <5) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, increasing p-toluenesulfonic acid concentration (0.5–2.0 mol%) may improve cyclization efficiency .

- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time.

- Purification : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or recrystallization (e.g., using DCM/hexane) to isolate high-purity product .

Q. How can environmental stability and degradation pathways be studied for this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–40°C and analyze degradation products via LC-MS. The trifluoromethyl group may resist hydrolysis, but the thioether linkage could oxidize to sulfoxide .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and track decomposition using HPLC.

- Ecotoxicology : Use Daphnia magna or algal assays to evaluate acute toxicity (EC) per OECD guidelines .

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyridine moiety in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The CF group activates the pyridine ring toward nucleophilic substitution at the 2-position (meta-directing effect).

- Kinetic Studies : Use -NMR to track reaction progress in Suzuki-Miyaura couplings (e.g., with aryl boronic acids).

- DFT Calculations : Model transition states to explain regioselectivity (e.g., preference for 2- vs. 4-substitution) .

Q. How does steric hindrance from the piperidin-1-yl group influence conformational flexibility?

Methodological Answer:

- Dynamic NMR : Analyze coalescence temperatures to determine rotational barriers around the piperidine N–C bond.

- Molecular Dynamics (MD) Simulations : Simulate conformational ensembles in explicit solvent (e.g., water/MeOH) to identify dominant rotamers.

- X-ray Data : Compare crystal structures of analogous compounds to assess intramolecular H-bonding or π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。